![molecular formula C20H21NO4 B2858014 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenoxypropanamide CAS No. 1421482-13-4](/img/structure/B2858014.png)
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenoxypropanamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenoxypropanamide, also known as Mirogabalin, is a novel drug that has been recently developed for the treatment of neuropathic pain. It belongs to the class of α2δ ligands, which are known to modulate the activity of voltage-gated calcium channels in the central nervous system (CNS).
Scientific Research Applications
However, exploring related compounds and their functions might provide insights into potential applications of similarly structured chemicals in scientific research. For example, metoclopramide, a drug with a somewhat related chemical structure, shows significant clinical uses due to its pharmacological properties, including gastrointestinal motility enhancement without significantly increasing gastric acid secretion, suggesting its role in treating certain gastrointestinal disorders (Jacoby & Brodie, 1967). Similarly, the study of phenolic compounds and their derivatives, including those with methoxy groups, has shown a wide range of potential applications, from antimicrobial and antifungal activities to applications in food and cosmetics due to their antioxidant and anti-inflammatory properties (Ou & Kwok, 2004).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-16(25-17-10-4-3-5-11-17)20(22)21-14-8-9-15-24-19-13-7-6-12-18(19)23-2/h3-7,10-13,16H,14-15H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGNISCOIWEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#CCOC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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